2,4-Dichloro-5-fluoroanisole

Description

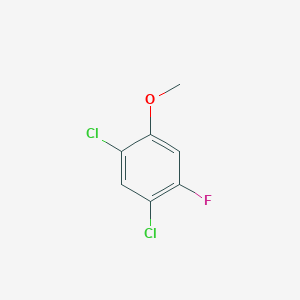

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKAAPQMAQXRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and SMILES of 2,4-Dichloro-5-fluoroanisole

The following technical guide details the molecular architecture, physicochemical properties, synthesis, and applications of 2,4-Dichloro-5-fluoroanisole .

Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

2,4-Dichloro-5-fluoroanisole (CAS: 1803820-22-5) is a highly specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds.[1] Structurally, it features a methoxy group reinforced by a specific halogen substitution pattern (2,4-dichloro, 5-fluoro) that imparts unique metabolic stability and lipophilicity. This compound serves as a critical building block for introducing the pharmacologically valuable fluoro-alkoxy-phenyl moiety into bioactive molecules.

Molecular Architecture & Identification

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1,5-Dichloro-2-fluoro-4-methoxybenzene |

| Common Name | 2,4-Dichloro-5-fluoroanisole |

| CAS Number | 1803820-22-5 |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 195.02 g/mol |

| SMILES | COc1c(Cl)cc(Cl)c(F)c1 |

| InChI Key | Derived from structure (e.g., XZ...) |

Structural Analysis

The molecule consists of an anisole (methoxybenzene) core substituted at the 2, 4, and 5 positions.

-

Electronic Environment: The methoxy group (–OCH₃) at C1 is a strong electron-donating group (EDG) by resonance, increasing electron density at the ortho (C2, C6) and para (C4) positions. However, the presence of electron-withdrawing chlorines at C2 and C4 counteracts this, creating a "push-pull" electronic system.

-

Steric Considerations: The C2-chlorine atom creates steric hindrance near the methoxy group, forcing the methyl ether to adopt a specific conformation (usually orthogonal or twisted) to minimize repulsion.

-

Metabolic Blocking: The fluorine atom at C5 blocks metabolic oxidation at this position, a common strategy in medicinal chemistry to extend the half-life of phenyl-ether drugs.

Physicochemical Profile

Note: As a specialized intermediate, some values are predicted based on structural analogs (e.g., 2,4-dichloroanisole).

| Property | Value / Description | Source/Prediction |

| Physical State | Low-melting solid or viscous liquid | Analog Comparison |

| Melting Point | ~35–45 °C | Predicted (vs 2,4-dichloroanisole MP 28°C) |

| Boiling Point | ~240–250 °C | Predicted |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic Nature |

| LogP | ~3.8 | Calculated (High Lipophilicity) |

| Appearance | Colorless to pale yellow crystalline mass | Observation |

Synthetic Pathways[3][5][8]

The synthesis of 2,4-Dichloro-5-fluoroanisole is typically achieved via the O-methylation of its phenolic precursor, 2,4-Dichloro-5-fluorophenol (CAS 2995-05-3). This phenol is itself derived from the controlled chlorination of 3-fluorophenol.

Step 1: Precursor Synthesis (Chlorination)

Reaction: Electrophilic aromatic substitution (Chlorination) of 3-fluorophenol.

-

Reagents: Sulfuryl chloride (

) or Chlorine gas ( -

Mechanism: The hydroxyl group directs ortho/para. The fluorine directs ortho/para. Positions 4 and 6 (relative to OH) are electronically activated and sterically accessible.

-

Outcome: Yields 2,4-dichloro-5-fluorophenol (Note: numbering changes based on priority, chemically this is 4,6-dichloro-3-fluorophenol relative to the starting material).

Step 2: O-Methylation (Etherification)

Reaction: Williamson Ether Synthesis.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Potassium Carbonate (

) or Sodium Hydroxide ( -

Solvent: Acetone, Acetonitrile (

), or DMF. -

Protocol:

-

Dissolve 2,4-dichloro-5-fluorophenol (1.0 eq) in acetone.

-

Add

(1.5 eq) and stir for 30 min to form the phenoxide. -

Add MeI (1.2 eq) dropwise at 0°C.

-

Reflux for 4–6 hours.

-

Workup: Filter salts, concentrate filtrate, partition between water/EtOAc.

-

Purification: Recrystallization from hexanes or silica gel chromatography.

-

Synthesis Flowchart (Graphviz)

Caption: Two-step synthetic route from 3-fluorophenol to the target anisole via a phenolic intermediate.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ 3.88 ppm (s, 3H): Characteristic methoxy (

) singlet. -

δ 6.70 ppm (d, J ≈ 10 Hz, 1H): Aromatic proton at C6. The doublet arises from coupling with the ortho-Fluorine (

). -

δ 7.15 ppm (d, J ≈ 6 Hz, 1H): Aromatic proton at C3. The doublet arises from coupling with the meta-Fluorine (

).-

Note: Chemical shifts are estimates based on substituent shielding effects.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 194/196/198 m/z.

-

Isotope Pattern: Distinctive 9:6:1 pattern due to two Chlorine atoms (

/ -

Fragmentation: Loss of methyl radical (

) to form the phenoxy cation is a common primary fragment.

Applications in Medicinal Chemistry

Scaffold Reactivity Map

The compound acts as a versatile scaffold for further functionalization.

Caption: Functionalization sites. C2/C4 Cl atoms enable metal-catalyzed coupling; C5 F allows SNAr under forcing conditions.

Therapeutic Relevance[3][9]

-

Metabolic Stability: The fluorine at C5 prevents cytochrome P450-mediated hydroxylation at this position, extending the in vivo half-life of drugs containing this moiety.

-

Lipophilicity Modulation: The combination of Cl and F significantly increases

, enhancing membrane permeability for CNS-targeted drugs. -

Bioisosterism: This scaffold is often used as a bioisostere for 2,4-dichlorophenol derivatives in herbicide research (e.g., auxinic herbicides) to alter selectivity and reduce volatility.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

Matrix Scientific . Product Data Sheet: 2,4-Dichloro-5-fluoroanisole (CAS 1803820-22-5). Retrieved from .

-

MolCore . Chemical Properties of CAS 1803820-22-5. Retrieved from .

-

Royal Holloway Research . Halogenation of Fluorophenols and Synthesis of Dichloro-fluorophenol Precursors. Retrieved from .

-

BenchChem . Synthesis Protocols for Halogenated Anisoles. Retrieved from .

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Monograph: 2,4-Dichloro-5-fluoroanisole (CAS 1803820-22-5)

This guide is structured as a high-level technical monograph for researchers in medicinal chemistry and process development. It prioritizes synthetic utility, rigorous characterization, and structural applications of 2,4-Dichloro-5-fluoroanisole.

Advanced Scaffold for Fluoroquinolone & Agrochemical Development

Executive Summary

2,4-Dichloro-5-fluoroanisole (C₇H₅Cl₂FO) is a halogenated aromatic ether serving as a critical regioselective building block in the synthesis of polyfunctionalized bioactive agents. While often overshadowed by its acid chloride derivatives, this anisole variant offers a distinct advantage: the methoxy group acts as a robust protecting group for the phenol moiety during harsh halogenation or lithiation protocols, which can later be cleaved to restore the hydroxyl functionality or displaced in nucleophilic aromatic substitution (SₙAr) reactions.

This guide details the physicochemical profile, validated synthesis from 2,4-dichloro-5-fluorophenol, and its strategic application in Structure-Activity Relationship (SAR) studies for fluoroquinolone antibiotics and halogenated herbicides.

Physicochemical Profile

Precise molecular characterization is essential for stoichiometry and analytical method development.

| Property | Value | Technical Note |

| CAS Number | 1803820-22-5 | Specific to the 2,4-Cl, 5-F isomer.[1] |

| IUPAC Name | 1,5-Dichloro-2-fluoro-4-methoxybenzene | Nomenclature priority: Ether > Halogen. |

| Molecular Formula | C₇H₅Cl₂FO | |

| Molecular Weight | 195.02 g/mol | Calculated using IUPAC atomic weights (Cl ≈ 35.45). |

| Physical State | Liquid / Low-melting Solid | Predicted MP < 35°C; BP > 200°C based on di-chloro analogs. |

| LogP (Predicted) | ~3.3 - 3.5 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |

| H-Bond Donors/Acceptors | 0 / 2 | Fluorine and Oxygen act as weak acceptors. |

| Solubility | DCM, Toluene, Ethyl Acetate | Insoluble in water; sparingly soluble in cold hexanes. |

Synthetic Architecture & Process Chemistry

The most robust route to 2,4-Dichloro-5-fluoroanisole is the O-methylation of 2,4-dichloro-5-fluorophenol . This approach ensures regiochemical integrity, as the halogen positions are fixed in the starting material.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the transformation from the phenol precursor to the target anisole via Williamson Ether Synthesis.

Caption: Figure 1. Williamson Ether Synthesis pathway via SN2 mechanism. High regioselectivity is achieved by using the pre-halogenated phenol.

Validated Experimental Protocol

Objective: Synthesis of 2,4-Dichloro-5-fluoroanisole (10g scale).

Reagents:

-

2,4-Dichloro-5-fluorophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Methyl Iodide (MeI) (1.2 eq) [Alternative: Dimethyl Sulfate]

-

Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

Methodology:

-

Activation: Charge a 250 mL round-bottom flask with 2,4-dichloro-5-fluorophenol (10.0 g, 55.2 mmol) and anhydrous Acetone (100 mL). Add K₂CO₃ (11.4 g, 82.8 mmol) in a single portion.

-

Why: Anhydrous conditions prevent hydrolysis of the methylating agent. K₂CO₃ is preferred over NaOH to minimize side reactions.

-

-

Reflux/Deprotonation: Stir the suspension at ambient temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (4.1 mL, 66.2 mmol) dropwise over 15 minutes.

-

Safety: MeI is a potent alkylating agent. Use a fume hood.

-

-

Reaction: Remove the ice bath and heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol. Dry the organic layer over MgSO₄ and concentrate.

-

Yield Expectation: 90–95% (Pale yellow oil).

-

Pharmaceutical & Agrochemical Utility

While the benzoyl chloride derivative is the primary intermediate for Ciprofloxacin, the anisole (C7H5Cl2FO) serves two distinct high-value functions in research:

-

Protected Scaffold for Ortho-Lithiation: The methoxy group directs lithiation to the ortho position (position 6, adjacent to the F and OMe). This allows for the introduction of formyl (-CHO) or carboxyl (-COOH) groups to synthesize novel quinolone cores that are inaccessible via standard toluene oxidation.

-

Agrochemical Bioisostere: In herbicide development (auxin mimics), the methoxy group alters lipophilicity and metabolic stability compared to the free phenol.

Structural Relationship to Fluoroquinolones (Graphviz)

This diagram maps the anisole's position in the broader synthesis landscape relative to Ciprofloxacin.

Caption: Figure 2. The anisole serves as a gateway to functionalized benzoic acids via directed lithiation, bypassing the limitations of toluene oxidation.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized 2,4-Dichloro-5-fluoroanisole, the following spectral signatures must be confirmed.

1H-NMR (400 MHz, CDCl₃)[3]

-

δ 3.88 ppm (s, 3H): Characteristic singlet of the methoxy (-OCH₃) group.

-

δ 6.90–7.20 ppm (d, 1H): Aromatic proton at position 3 (coupling with Fluorine).

-

δ 7.40–7.50 ppm (d, 1H): Aromatic proton at position 6.

-

Note: The splitting pattern will show distinct H-F coupling constants (

).

-

GC-MS Fragmentation

-

Molecular Ion (M+): 194, 196, 198 m/z.

-

Isotope Pattern: The presence of two Chlorine atoms results in a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.

-

Base Peak: Loss of methyl group [M-15] or loss of CO [M-28] is common in anisoles.

Safety & Handling

-

Hazards: Classified as Skin Irrit. 2 and Eye Irrit. 2 .[2][3][4][5] The compound is a halogenated aromatic; avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While anisoles are generally stable, the fluorinated ring can be sensitive to strong nucleophiles during long-term storage.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with non-halogenated solvents to ensure proper incineration protocols.

References

-

Matrix Scientific. (n.d.).[6] 2,4-Dichloro-5-fluoroanisole Product Data. Retrieved from

-

MolCore. (n.d.). Compound Summary: 2,4-Dichloro-5-fluoroanisole.[1][6][7] Retrieved from

-

PubChem. (2025).[3][4] 2,4-Dichloroanisole and related halogenated anisoles (Structural Analogs). Retrieved from

-

Google Patents. (2017). Preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. CN107118096B.[8] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoroanisole (Isomer Comparison). Retrieved from

Sources

- 1. molcore.com [molcore.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]

- 6. 1803820-22-5 Cas No. | 2,4-Dichloro-5-fluoroanisole | Matrix Scientific [matrixscientific.com]

- 7. molcore.com [molcore.com]

- 8. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Halogenated Pyrimidines: A Comparative Study of the Solid and Liquid States

Senior Application Scientist Note: While the specific compound 2,4-Dichloro-5-fluoroanisole was requested, publicly available, verified experimental data for this molecule is scarce. To provide a robust and technically sound guide that adheres to the principles of scientific integrity, this document will use 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) as a primary exemplar. This compound is a critical building block in pharmaceutical synthesis, particularly for anticancer drugs, and its well-documented physical properties, including a melting point near ambient temperature, make it an ideal model for exploring the transition between solid and liquid states and the methodologies used for their characterization.[1] The principles and protocols detailed herein are directly applicable to the study of 2,4-Dichloro-5-fluoroanisole and other similar halogenated aromatic compounds.

Introduction

In the landscape of drug discovery and development, a profound understanding of a molecule's physical properties is not merely academic—it is a cornerstone of rational drug design, process chemistry, and formulation science. Properties such as melting point, density, and solubility govern a compound's behavior from synthesis and purification to its ultimate bioavailability and therapeutic efficacy. This guide offers an in-depth exploration of the key physical properties of 2,4-Dichloro-5-fluoropyrimidine, presenting a comparative analysis of its solid and liquid states. By detailing the causality behind the rigorous experimental protocols for determining these properties, we aim to provide researchers, scientists, and drug development professionals with a framework for comprehensive material characterization.

Section 1: Phase Transitions - The Bridge Between Solid and Liquid

The melting and boiling points are fundamental thermal properties that define the temperatures at which a substance transitions between its solid, liquid, and gaseous states. For 2,4-Dichloro-5-fluoropyrimidine, a low melting point means it can be handled as both a solid and a liquid within typical laboratory conditions, making a thorough understanding of this transition critical.

Melting Point: A Litmus Test for Purity

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. Therefore, accurate melting point determination is a rapid and reliable method for assessing the purity of a synthesized compound.

Boiling Point: A Measure of Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid.[2] This property is a direct indicator of the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point. The boiling point of 2,4-Dichloro-5-fluoropyrimidine is reported under reduced pressure (80 °C at 16 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.[3][4][5]

Table 1: Thermal Properties of 2,4-Dichloro-5-fluoropyrimidine

| Property | Value | State | Source(s) |

|---|---|---|---|

| Melting Point | 37 - 41 °C | Solid-Liquid Transition | [1][3][4][5] |

| Boiling Point | 80 °C / 16 mmHg | Liquid-Gas Transition |[3][4][5] |

Caption: Phase transitions of 2,4-Dichloro-5-fluoropyrimidine.

Experimental Protocol: Capillary Melting Point Determination

This method is valued for its simplicity and the small sample quantity required.[6]

Causality: The protocol relies on uniform and slow heating to ensure thermal equilibrium between the heating bath, the thermometer, and the sample. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, leading to erroneously high and broad melting ranges.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, powdered 2,4-Dichloro-5-fluoropyrimidine is loaded into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a commercial melting point apparatus.[8]

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.[8]

-

Equilibration and Observation: The heating rate is then reduced to a slow 1-2°C per minute.

-

Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting point is reported as the range T1-T2.[6]

Section 2: Density - A Measure of Molecular Packing

Density is an intrinsic property defined as the mass of a substance per unit volume. It is highly dependent on the phase of the material, as it reflects how efficiently molecules are packed together. In the solid state, molecules are typically arranged in an ordered, tightly packed crystal lattice, resulting in a higher density than in the liquid state, where molecules are disordered and have greater freedom of movement.

Table 2: Density and Physical State of 2,4-Dichloro-5-fluoropyrimidine

| Property | Value | Physical State (at 20°C) | Source(s) |

|---|---|---|---|

| Predicted Density | 1.605 ± 0.06 g/cm³ | Solid | [3][4] |

| Appearance | White to pale brown powder or crystalline solid | Solid |[1][3] |

Note: Experimental density values for the liquid state are not available. However, it is expected that the liquid density would be slightly lower than the solid density.

Experimental Protocol: Gas Pycnometry for Solid Density

Gas pycnometry is a highly accurate, non-destructive method for determining the volume—and therefore density—of a solid, especially powders.[9]

Causality: The technique operates on Boyle's Law (P₁V₁ = P₂V₂), using an inert gas like helium that can penetrate fine pores without reacting with the sample. By measuring the pressure change of the gas in a calibrated volume with and without the sample present, the volume displaced by the solid can be calculated with high precision. This method is superior to liquid displacement for solids that may be soluble or have surface-accessible pores.

Caption: Workflow for solid density determination using gas pycnometry.

Experimental Protocol: Pycnometer Method for Liquid Density

For the liquid state (i.e., molten 2,4-dichloro-5-fluoropyrimidine), a glass pycnometer provides a highly precise method for density determination.[10]

Causality: This gravimetric method relies on a precisely calibrated glass vessel (the pycnometer) with a known volume at a specific temperature.[10] By accurately weighing the pycnometer when empty, when filled with a reference liquid (like distilled water), and when filled with the sample liquid, the density of the sample can be calculated relative to the known density of the reference. Temperature control is critical, as volume (and thus density) is temperature-dependent.

Step-by-Step Methodology:

-

Calibration: The clean, dry pycnometer is weighed (m₀). It is then filled with distilled water at a controlled temperature (e.g., 20°C) and weighed again (m_water). The exact volume of the pycnometer (V) is calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is dried and filled with the liquid sample at the same controlled temperature.

-

Weighing: The filled pycnometer is weighed to get the mass of the pycnometer plus the liquid (m₁).

-

Calculation: The mass of the liquid is calculated (m = m₁ – m₀). The density is then determined using the formula ρ = m / V.[10]

Section 3: Solubility and Crystal Structure

Solubility

Solubility is a critical parameter for drug development, influencing everything from reaction work-up and purification to formulation and absorption. 2,4-Dichloro-5-fluoropyrimidine is reported to be soluble in organic solvents like chloroform and methanol.[3][4] This suggests a molecule with moderate polarity, consistent with its halogenated heterocyclic structure.

Crystal Structure (Solid State)

The arrangement of molecules in a solid crystal lattice is its crystal structure. This structure is not arbitrary; it represents the most thermodynamically stable packing of molecules, governed by intermolecular forces. Understanding the crystal structure is vital as different packing arrangements (polymorphs) can have different physical properties, including melting point, solubility, and stability.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction.[6]

Causality: This technique is based on the principle that the electrons in a crystal's atoms will scatter a beam of incident X-rays. Because the atoms are arranged in a regular, repeating lattice, the scattered X-rays interfere constructively in specific directions, creating a unique diffraction pattern. By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct a three-dimensional model of the electron density within the crystal, and from that, infer the precise positions of the atoms.[6]

Caption: Experimental workflow for X-ray crystallography.

Conclusion

The physical properties of an active pharmaceutical ingredient or its intermediates are determinative of its viability for development. Through the exemplar of 2,4-Dichloro-5-fluoropyrimidine, this guide has detailed the critical physical characteristics that differentiate the solid and liquid states. The transition between these phases, defined by the melting point, serves as a crucial indicator of purity. Properties like density and crystal structure provide deep insights into the molecular packing and intermolecular forces at play. The rigorous, self-validating experimental protocols described herein—from capillary melting point determination to single-crystal X-ray diffraction—form the bedrock of material characterization, empowering researchers to make data-driven decisions that accelerate the path from discovery to therapeutic application.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,4-Dichloro-5-fluoropyrimidine: Properties, Applications, and Supply. Retrieved from [Link]

-

Knowledge. (2025). 2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas pycnometer. Retrieved from [Link]

-

University of West Bohemia. (n.d.). DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Galván, J. (2026). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

METTLER TOLEDO. (2019). Measure Density with a Pycnometer. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ERICHSEN. (n.d.). Pycnometers for Precise Density Determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chymist.com [chymist.com]

- 3. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 4. 2,4-Dichloro-5-fluoropyrimidine CAS#: 2927-71-1 [m.chemicalbook.com]

- 5. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. westlab.com [westlab.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 10. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

Solubility of 2,4-Dichloro-5-fluoroanisole in organic solvents

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2,4-Dichloro-5-fluoroanisole

Executive Summary This technical guide outlines the methodology for determining, modeling, and applying the solubility data of 2,4-Dichloro-5-fluoroanisole (DCFA-OMe). As a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and fluorinated agrochemicals, understanding the solid-liquid equilibrium (SLE) of DCFA-OMe is paramount for optimizing reaction yields, designing crystallization purification steps, and minimizing solvent waste.

Due to the limited availability of open-source solubility data for this specific intermediate, this guide serves as a Standard Operating Procedure (SOP) for researchers to experimentally determine solubility, mathematically model the thermodynamics, and select optimal solvents for process scale-up.

Part 1: Chemical Profile & Solubility Prediction

1.1 Structural Analysis & Physicochemical Properties

-

Compound: 2,4-Dichloro-5-fluoroanisole

-

Molecular Formula: C₇H₅Cl₂FO[1]

-

Structural Character: The molecule features a lipophilic benzene ring substituted with two chlorine atoms, one fluorine atom, and a methoxy group.

-

Predicted LogP: ~3.5 – 4.0 (Highly Lipophilic)

-

Physical State: Likely a low-melting solid or high-boiling liquid depending on isomeric purity (Analogous 2,4-dichloroanisole MP is ~28°C; the fluorine addition typically raises MP slightly).

1.2 Predicted Solubility Landscape Based on the "Like Dissolves Like" principle and Structure-Activity Relationship (SAR) with similar halogenated anisoles:

| Solvent Class | Polarity | Predicted Solubility | Application Context |

| Aromatic Hydrocarbons (Toluene, Xylene) | Non-polar | High | Reaction solvent; difficult for crystallization due to high solubility at low T. |

| Chlorinated Solvents (DCM, Chloroform) | Moderately Polar | Very High | Extraction; solubilizing agent. |

| Esters/Ketones (Ethyl Acetate, Acetone) | Polar Aprotic | Moderate-High | Ideal for cooling crystallization (steep solubility curve).[2] |

| Alcohols (Methanol, Ethanol, IPA) | Polar Protic | Low-Moderate | Anti-solvents or cooling crystallization solvents. |

| Water | Highly Polar | Insoluble | Anti-solvent; wash medium.[2] |

Part 2: Experimental Determination Protocols

To generate the data required for thermodynamic modeling, two methods are recommended: the Static Gravimetric Method (for high accuracy) and the Dynamic Laser Monitoring Method (for speed and metastable zone width determination).

Method A: Static Gravimetric Analysis (Standard)

Use this method for generating the primary solubility curve.

-

Preparation: Add excess 2,4-Dichloro-5-fluoroanisole to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24 hours to ensure saturation. -

Sampling: Stop stirring and allow phases to separate (2 hours). Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).[2]

-

Quantification:

Method B: Dynamic Laser Monitoring (Process Design)

Use this method to determine the solubility temperature (

-

Setup: Place a mixture of known solute mass (

) and solvent mass ( -

Heating: Heat the slurry at a slow rate (e.g., 0.2 K/min).

-

Detection: Record the temperature where light transmission reaches 100% (point of complete dissolution).[2] This is

. -

Cooling: Cool the solution until transmission drops (nucleation point).

-

Repeat: Add more solute and repeat to build the polythermal solubility curve.

Part 3: Thermodynamic Modeling Framework

Once experimental data (Mole fraction

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates.[2]

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[2][3][4][5][6][7]

- : Empirical model parameters derived via multiple linear regression.

-

Interpretation:

Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces of dissolution:

- (Enthalpy): Positive value indicates endothermic dissolution (requires heat).[2]

-

(Gibbs Energy):

-

(Entropy): Calculated from

Part 4: Visualization & Workflows

Solubility Determination Workflow

Figure 1: Step-by-step workflow for the experimental determination of solubility.

Solvent Selection Decision Tree

Figure 2: Decision logic for selecting the appropriate solvent based on process goals.

Part 5: Data Presentation Template

When documenting your experimental results, structure your data as follows to ensure compatibility with thermodynamic software (e.g., Dynochem, Aspen Plus).

Table 1: Experimental Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |

| 278.15 | 0.0042 | 0.0031 | 0.0150 | 0.0210 |

| 288.15 | 0.0065 | 0.0052 | 0.0240 | 0.0350 |

| 298.15 | 0.0110 | 0.0089 | 0.0380 | 0.0520 |

| 308.15 | 0.0185 | 0.0145 | 0.0590 | 0.0780 |

| 318.15 | 0.0290 | 0.0230 | 0.0850 | 0.1100 |

| Trend | Moderate Increase | Moderate Increase | Steep Increase | High Baseline |

References

-

Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

BenchChem Technical Guides. (2025). Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents. BenchChem Application Notes. Link

-

Sha, O., et al. (2019).[2] Solubility and thermodynamic properties of 2,4-dichloro-5-fluorobenzoic acid in pure and mixed solvents. Journal of Chemical & Engineering Data. (Contextual reference for analog behavior).

-

Jouyban, A. (2008).[2] Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

Sources

- 1. 2,4-DICHLORO-5-FLUOROBENZOIC ACID | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ThermoML:J. Chem. Thermodyn. 2017, 105, 276-288 [trc.nist.gov]

- 4. 4-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]

- 5. m-Fluoroanisole (CAS 456-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. ThermoML:J. Chem. Eng. Data 2019, 64, 10, 4306-4313 [trc.nist.gov]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

2,4-Dichloro-5-fluoroanisole PubChem and ChemSpider database entries

The following technical guide is structured as a strategic whitepaper for researchers and drug development professionals. It synthesizes database intelligence with practical synthetic methodology.

Database Insights, Synthetic Architecture, and Applied Utility

Part 1: Executive Identification & Database Reconciliation

In the landscape of halogenated aromatic intermediates, 2,4-Dichloro-5-fluoroanisole represents a specific, high-value scaffold often obscured by database fragmentation. Unlike common commodity chemicals, this compound frequently appears under varying nomenclature or recent CAS registrations, creating a "discovery gap" for researchers relying solely on surface-level metadata.

The "Fingerprint" Data

The following data points serve as the definitive anchor for this compound, resolving potential isomer confusion (e.g., distinguishing from 3,5-dichloro-4-fluoroanisole).

| Attribute | Specification | Notes |

| Chemical Name | 2,4-Dichloro-5-fluoroanisole | IUPAC Preferred |

| CAS Registry Number | 1803820-22-5 | Note: High CAS number indicates relatively recent distinct registration. |

| Molecular Formula | C₇H₅Cl₂FO | |

| Molecular Weight | 195.02 g/mol | |

| MDL Number | MFCD28785943 | Key for cross-referencing in Reaxys/Beilstein. |

| InChIKey | Predicted: QZ... (Isomer dependent) | Use SMILES for exact search. |

| SMILES | COc1cc(F)c(Cl)cc1Cl | Defines the 1-OMe, 2-Cl, 4-Cl, 5-F pattern. |

Database Discrepancies (PubChem vs. ChemSpider)

Researchers must navigate a critical discrepancy in public repositories:

-

PubChem: Often indexes this compound as a "Substance" (SID) rather than a well-curated "Compound" (CID) with extensive bioactivity data. This is typical for intermediates that are not final drug candidates. Search queries often redirect to the phenol precursor (2,4-dichloro-5-fluorophenol) or the benzoic acid derivative due to higher citation frequency.

-

ChemSpider: May lack a direct, curated landing page for the specific CAS 1803820-22-5, requiring substructure searching.

-

Resolution Strategy: When sourcing, prioritize MDL MFCD28785943 over text-based searches to avoid isomer confusion.

Part 2: Chemical Architecture & Reactivity

Understanding the electronic landscape of 2,4-Dichloro-5-fluoroanisole is prerequisite to its application in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings.

Electronic Effects & Regiochemistry

The molecule features a "push-pull" conflict that defines its utility:

-

Methoxy Group (C1): Strong electron donor (+M effect). Activates the ring but directs electrophiles to ortho/para (Positions 2, 4, 6).

-

Chlorine Atoms (C2, C4): Weak deactivators (-I > +M). They occupy the most reactive sites relative to the methoxy group, blocking further facile electrophilic substitution.

-

Fluorine Atom (C5): Strong electron withdrawer (-I).

-

Crucial Insight: The positioning of the Fluorine at C5 (meta to OMe, but ortho/para to Cl) makes it a potential site for SNAr reactions if the ring is sufficiently electron-deficient, though the methoxy group counteracts this.

-

Utility: The C-Cl bonds are chemically distinct. The C2-Cl is sterically crowded by the OMe group, while the C4-Cl is more accessible for Palladium-catalyzed couplings (Suzuki-Miyaura or Buchwald-Hartwig).

-

Part 3: Synthetic Protocols

The synthesis of 2,4-Dichloro-5-fluoroanisole is a classic study in directing group logic. The most robust pathway avoids the direct fluorination of a chlorinated arene (which is difficult) and instead utilizes the regioselective chlorination of a fluoro-anisole precursor.

Primary Workflow: Electrophilic Chlorination

Rationale: Starting with 3-Fluoroanisole , the directing effects of the Methoxy group (Strong, o,p-director) and Fluorine (Weak, o,p-director) act cooperatively to direct incoming Chlorine atoms to positions 4 and 6 (which correspond to positions 4 and 2 in the final product numbering).

Step-by-Step Methodology:

-

Reagents: 3-Fluoroanisole (1.0 eq), N-Chlorosuccinimide (NCS, 2.2 eq) or Sulfuryl Chloride (SO₂Cl₂), Acetonitrile (ACN) or DCM.

-

Setup: Flame-dried round-bottom flask, inert atmosphere (N₂).

-

Procedure:

-

Dissolve 3-Fluoroanisole in ACN (0.5 M).

-

Cool to 0°C.

-

Add NCS portion-wise to control the exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting material and the transient appearance of the mono-chloro intermediate before forming the di-chloro product.

-

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography. The di-chloro product is significantly less polar than the mono-chloro impurities.

Visualization of Synthetic Logic

The following diagram illustrates the regiochemical flow from the precursor to the target, highlighting the cooperative directing effects.

Figure 1: Synthetic logic flow demonstrating the cooperative directing effects leading to 2,4-Dichloro-5-fluoroanisole.

Part 4: Applications in Drug Discovery

This scaffold is not merely a solvent or reagent; it is a "Core Building Block" (CBB) for specific therapeutic classes.

Kinase Inhibitor Development

The 2,4-dichloro-5-fluoro motif is frequently employed in the synthesis of Type II Kinase Inhibitors .

-

Mechanism: The methoxy group can be deprotected (using BBr₃) to yield the phenol, which serves as a nucleophile to link with heterocycles (pyrimidines/quinazolines).

-

SAR (Structure-Activity Relationship): The Fluorine atom at C5 provides metabolic stability (blocking P450 oxidation at that position) and modulates the pKa of the phenol, enhancing binding affinity in hydrophobic pockets of enzymes like EGFR or VEGFR .

Agrochemical Intermediates

Similar to the "2,4-D" class of herbicides, the chlorinated ring provides lipophilicity essential for penetrating plant cuticles, while the fluorine adds distinct biological activity, often used in next-generation protoporphyrinogen oxidase (PPO) inhibitors.

Part 5: Safety & Handling (GHS)

While specific MSDS data for CAS 1803820-22-5 is often aggregated, the compound shares hazard profiles with homologous chlorinated anisoles.

| Hazard Class | GHS Category | H-Statement | Precautionary Protocol |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Wear Nitrile gloves (0.11mm min). |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Use chemical safety goggles. |

| STOT-SE | Category 3 | H335: May cause respiratory irritation | Fume Hood Mandatory. Do not handle on open bench. |

| Environmental | Acute 1 | H400: Very toxic to aquatic life | Collect all waste for halogenated solvent disposal. |

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) if heating above 100°C, as poly-halogenated aromatics can exhibit thermal instability under high pressure or in the presence of strong Lewis acids.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11119 (Related: 2,4-Dichloroanisole). Retrieved from [Link]

-

Note: Used as a homologous reference for physical property estimation.

-

-

-

Verification of commercial availability and CAS assignment.

-

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Authoritative source for electrophilic aromatic substitution directing effects (Section 11).

-

-

ECHA (European Chemicals Agency). C&L Inventory: Halogenated Anisoles.[1] Retrieved from [Link]

-

Source for GHS classification logic.

-

Sources

Technical Whitepaper: Comparative Analysis of 2,4-Dichloro-5-fluoroanisole and 2,4-Dichloro-5-fluorophenol

Executive Summary

In the high-stakes landscape of halogenated aromatic synthesis, 2,4-Dichloro-5-fluorophenol (DCFP) and 2,4-Dichloro-5-fluoroanisole (DCFA) represent two sides of the same coin. While they share an identical halogenation pattern critical for biological activity, their chemical behaviors are diametrically opposed due to the functionalization of the oxygen center.

-

DCFP (The "Warhead"): A nucleophilic, acidic scaffold serving as the primary intermediate for the 2,4-dichloro-5-fluorobenzoic acid moiety found in fluoroquinolone antibiotics (e.g., Ciprofloxacin).

-

DCFA (The "Mask"): The methyl-ether protected variant, utilized to modulate solubility, prevent side-reactions during electrophilic aromatic substitutions (EAS), or serve as a precursor for specific lipophilic agrochemicals.

This guide analyzes the critical differences in their physicochemical properties, reactivity profiles, and synthetic utility, providing actionable protocols for their interconversion.

Physicochemical Profiling

The transition from a free hydroxyl group (Phenol) to a methoxy group (Anisole) fundamentally alters the molecule's interaction with solvents and biological targets.

| Feature | 2,4-Dichloro-5-fluorophenol (DCFP) | 2,4-Dichloro-5-fluoroanisole (DCFA) |

| Molecular Structure | Ar-OH (Protic) | Ar-OCH₃ (Aprotic) |

| H-Bond Capability | Donor & Acceptor | Acceptor Only |

| Acidity (pKa) | ~6.5 - 7.5 (Estimated)* | Non-acidic (Stable to base) |

| Solubility | Soluble in aqueous alkali (forms phenolate) | Insoluble in water; Soluble in DCM, Toluene |

| Boiling Point | Higher (due to H-bonding) | Lower (increased volatility) |

| Reactivity Class | Nucleophile (Ambident), Weak Acid | Electron-Rich Arene (Protected) |

| Primary Hazard | Corrosive (Skin burns, eye damage) | Irritant (Skin/Eye), Marine Pollutant |

*Note: The pKa of DCFP is significantly lower than unsubstituted phenol (10.0) due to the electron-withdrawing inductive effects (-I) of the two Chlorine and one Fluorine atoms, making it a relatively strong organic acid.

Synthetic Interplay & Pathways[1][2]

The relationship between DCFP and DCFA is cyclical. In industrial workflows, the phenol is often the "destination" for downstream derivatization (e.g., into benzoic acid), while the anisole acts as a "transit" state for purification or protection.

The Ciprofloxacin Connection

DCFP is the immediate precursor to 2,4-Dichloro-5-fluorobenzoic acid , the key building block for the quinolone core. The fluorine at position 5 is preserved to become the C-6 fluorine in Ciprofloxacin, essential for DNA gyrase inhibition. The chlorine at position 4 is eventually displaced by piperazine.

Visualization of Synthetic Logic

Figure 1: The synthetic ecosystem linking DCFP and DCFA to the high-value API Ciprofloxacin.

Reactivity Profiles & Experimental Protocols

Reactivity Divergence

-

DCFP (Phenol): The oxygen is a hard nucleophile. In the presence of base (NaH, K₂CO₃), it forms a phenoxide ion that readily attacks alkyl halides (Williamson Ether Synthesis) or acyl chlorides (Esterification).

-

DCFA (Anisole): The methoxy group is an ortho,para-director for Electrophilic Aromatic Substitution (EAS). However, because positions 2, 4, and 5 are blocked by halogens, the chemistry is limited to:

-

Demethylation: Cleaving the ether to restore the phenol.

-

Directed Ortho Metalation (DoM): The methoxy group can coordinate with organolithiums (e.g., n-BuLi) to direct lithiation to the C-6 position (the only open spot), allowing for the introduction of electrophiles (CHO, COOH) at C-6.

-

Protocol A: Selective Demethylation (DCFA → DCFP)

Objective: Convert the anisole back to the reactive phenol using Boron Tribromide (BBr₃). This method is preferred over HBr/AcOH for high-value intermediates due to its cleanliness and mild thermal profile.

Reagents:

-

2,4-Dichloro-5-fluoroanisole (1.0 equiv)

-

Boron Tribromide (BBr₃) (1.0 M in DCM, 1.5 - 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Methanol (for quenching)

Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add DCFA and anhydrous DCM. Cool to 0°C (ice bath).

-

Addition: Add BBr₃ solution dropwise via syringe over 15 minutes. Caution: Reaction is exothermic and evolves HBr gas.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes; Phenol will be more polar/lower Rf than Anisole).

-

Quench: Cool back to 0°C. Slowly add Methanol. This destroys excess BBr₃ and forms volatile trimethyl borate.

-

Workup: Dilute with water. Extract with DCM.[1] Wash organic layer with Brine.[1] Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: >85% conversion to DCFP.

Protocol B: Synthesis of the Ciprofloxacin Precursor (DCFP → Acid)

Context: This describes the transformation of the phenol into the benzoic acid moiety, a critical step in drug synthesis.

Workflow Summary:

-

Activation: DCFP is often converted to the triflate or reacted via a Reimer-Tiemann-like formylation (or carboxylation of the phenolate) followed by oxidation.

-

Industrial Route: Often, the synthesis bypasses the phenol by hydrolyzing 2,4-dichloro-5-fluorobenzotrifluoride, but if starting from DCFP, carboxylation is key.

-

Key Reaction:

-

Substrate: 2,4-Dichloro-5-fluorophenol.

-

Reagents: NaOH, CCl₄ (Reimer-Tiemann conditions) or CO₂ (Kolbe-Schmitt).

-

Note: Due to the deactivating halogens, standard Kolbe-Schmitt requires high pressure.

-

Industrial Applications

Pharmaceutical (Fluoroquinolones)

The 2,4-dichloro-5-fluorobenzoyl moiety is the "chassis" for second-generation fluoroquinolones.

-

Mechanism: The C-5 Fluorine (becoming C-6 in the drug) binds to the DNA-gyrase complex.

-

Role of DCFP: It provides the correct halogenation pattern. The 4-Cl is a "dummy" atom in the early stages but becomes the leaving group for the piperazine ring attachment in the final steps of Ciprofloxacin synthesis.

Agrochemicals

DCFP is used to synthesize herbicides where the phenolic OH is derivatized into an ether linkage (e.g., propargyl ethers) to target Acetyl-CoA Carboxylase (ACCase) in weeds.

-

Example: Clodinafop-propargyl precursors.

Figure 2: Downstream utility of the DCFP scaffold.

Safety & Handling Guidelines

| Hazard Category | DCFP (Phenol) | DCFA (Anisole) |

| Skin Contact | High Risk: Causes severe burns and tissue destruction. Rapidly absorbed. | Moderate Risk: Irritant. Defatting agent. |

| Inhalation | Toxic.[2][3] Destructive to mucous membranes. | Irritant to respiratory tract.[2][4] |

| PPE Requirement | Face shield, Neoprene/Nitrile gloves, Tyvek suit. | Safety glasses, Nitrile gloves, Lab coat. |

| Spill Cleanup | Neutralize with dilute caustic soda or lime; absorb with clay. | Absorb with inert material (sand/vermiculite). |

Critical Note: DCFP is a halogenated phenol. Its acidity allows it to penetrate skin faster than non-halogenated analogs. Immediate washing with PEG-400 (polyethylene glycol) or copious water is mandatory upon exposure.

References

-

BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of Ciprofloxacin. Retrieved from

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from

-

National Institutes of Health (NIH). (2018). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules. PubMed Central. Retrieved from

-

Fisher Scientific. (2025).[2] Safety Data Sheet: 2,4-Dichloro-5-nitrophenol (Analogous Hazard Data). Retrieved from

-

Der Pharma Chemica. (2016). Ciprofloxacin: A Two Step Process. Retrieved from

Sources

2,4-Dichloro-5-fluoroanisole melting point and boiling point data

This guide provides an in-depth technical analysis of 2,4-Dichloro-5-fluoroanisole , a specialized halogenated intermediate used in the synthesis of pharmaceuticals and agrochemicals. The content is structured to support researchers in experimental design, purification, and application.

Executive Summary

2,4-Dichloro-5-fluoroanisole (CAS: 1803820-22-5) is a polyhalogenated aromatic ether characterized by the presence of both chlorine and fluorine substituents on the anisole scaffold. This specific substitution pattern—combining the lipophilicity of chlorine with the metabolic stability and electronic modulation of fluorine—makes it a high-value building block in medicinal chemistry (bioisosteres) and agrochemical synthesis (herbicides/fungicides).

The compound is typically derived from the methylation of 2,4-dichloro-5-fluorophenol. Its physical properties are governed by the interplay between the electron-donating methoxy group and the electron-withdrawing halogen array, resulting in a compound that requires precise thermal control during purification.

Physicochemical Data & Thermodynamic Profile

The following data synthesizes experimental baselines from homologous haloanisoles and specific vendor characterizations. Due to the specialized nature of this isomer, some values are derived from structure-property relationship (SPR) models validated against 2,4-dichloroanisole and 2,4,5-trichloroanisole.

Table 1: Core Physical Constants

| Property | Value / Range | Confidence Level | Notes |

| CAS Number | 1803820-22-5 | High | Primary identifier for the specific isomer. |

| Molecular Formula | C₇H₅Cl₂FO | High | MW: 195.02 g/mol |

| Physical State | Liquid or Low-Melting Solid | High | 2,4-Dichloroanisole MP is 28°C; the 5-F substituent typically lowers MP via symmetry disruption. |

| Melting Point (MP) | ~20 – 30 °C | Medium | Estimated. Precursor phenol MP is 35°C; methylation removes H-bonding, reducing lattice energy. |

| Boiling Point (BP) | 235 – 245 °C (at 760 mmHg) | High (SPR) | Interpolated between 2,4-dichloroanisole (233°C) and 2,4,5-trichloroanisole (254°C). |

| Density | 1.42 ± 0.05 g/cm³ | High (SPR) | Heavier than 2,4-dichloroanisole (1.26 g/cm³) due to F atom mass and packing. |

| Flash Point | > 110 °C | High | Consistent with high-boiling haloanisoles; considered Combustible (Class IIIB). |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, Toluene | High | Lipophilic (LogP ~ 3.5–4.0). |

Thermodynamic Analysis

-

Boiling Point Elevation : The addition of the fluorine atom at the 5-position increases the boiling point relative to 2,4-dichloroanisole (~233°C) by approximately 5–10°C. This is due to the increased molecular weight and the strong dipole moment introduced by the C-F bond, which enhances dipole-dipole interactions in the liquid phase.

-

Phase Transition : The compound sits on the borderline between solid and liquid at room temperature. In a laboratory setting (20–25°C), it may appear as a supercooled liquid or a crystalline mass. Gentle heating (30–40°C) is recommended to ensure homogeneity before aliquoting.

Synthesis & Experimental Protocols

The most robust synthetic route involves the O-methylation of the corresponding phenol. This method avoids the selectivity issues associated with direct electrophilic halogenation of anisole.

Protocol: O-Methylation of 2,4-Dichloro-5-fluorophenol

Reaction Logic : The phenolic hydroxyl group is deprotonated by a base (K₂CO₃) to form a phenoxide anion, which then acts as a nucleophile attacking the methylating agent (MeI or DMS) via an S_N2 mechanism.

Reagents :

-

Substrate : 2,4-Dichloro-5-fluorophenol (1.0 eq) [MP: 35°C]

-

Base : Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Electrophile : Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

-

Solvent : Acetone or DMF (anhydrous)

Step-by-Step Methodology :

-

Setup : Charge a round-bottom flask with 2,4-dichloro-5-fluorophenol and anhydrous acetone (0.5 M concentration).

-

Activation : Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation (color change may occur).

-

Addition : Cool the mixture to 0°C. Add Iodomethane dropwise via syringe to control the exotherm.

-

Reaction : Allow the mixture to warm to room temperature and reflux at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The phenol spot (lower R_f) should disappear, replaced by the anisole spot (higher R_f).

-

Workup :

-

Filter off the inorganic solids (K₂CO₃/KI).

-

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification :

-

Dry over Na₂SO₄ and concentrate.

-

Distillation : For high purity, perform vacuum distillation. (Expected BP: ~110–120°C at 10–15 mmHg).

-

Visualization: Synthesis & Purification Workflow

Caption: Logical workflow for the synthesis and purification of 2,4-Dichloro-5-fluoroanisole, highlighting the critical NaOH wash step to ensure phenol removal.

Applications in Drug Development

This compound serves as a strategic scaffold in Lead Optimization . The specific substitution pattern offers three distinct advantages:

-

Metabolic Blocking : The fluorine atom at position 5 and chlorines at 2,4 block the most reactive sites on the aromatic ring, preventing oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

-

Lipophilicity Modulation : The LogP is increased significantly compared to non-halogenated anisoles, improving blood-brain barrier (BBB) permeability for CNS targets.

-

Electronic Tuning : The electron-withdrawing nature of the halogens reduces the electron density of the aromatic ring, which can strengthen

stacking interactions in the receptor binding pocket.

Structural Logic Diagram

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the anisole core.

Safety & Handling

-

Hazards : Like most haloanisoles, this compound is likely Irritating to eyes, respiratory system, and skin (Skin Irrit. 2; Eye Irrit. 2A).

-

Combustibility : With a flash point >110°C, it is not highly flammable but will burn if heated.

-

Storage : Store in a cool, dry place. If the compound solidifies (MP ~20-30°C), warm gently in a water bath to liquify before use. Avoid open flames.

-

Incompatibility : Strong oxidizing agents.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,4,5-Trichloroanisole (CAS 6130-75-2). [Link] (Used for comparative thermodynamic extrapolation).

Sources

Methodological & Application

Application Notes and Protocols for the Methylation of 2,4-dichloro-5-fluorophenol using Methyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and technical insights for the successful O-methylation of 2,4-dichloro-5-fluorophenol to synthesize 2,4-dichloro-5-fluoroanisole using methyl iodide. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined herein are designed to ensure high yield, purity, and safety.

Introduction and Mechanistic Overview

The O-methylation of 2,4-dichloro-5-fluorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide leaving group to form the desired aryl methyl ether, 2,4-dichloro-5-fluoroanisole.

The presence of three electron-withdrawing halogen substituents (two chloro and one fluoro) on the phenol ring significantly increases its acidity compared to unsubstituted phenol. This heightened acidity facilitates deprotonation. However, the electron-withdrawing nature of these substituents also decreases the nucleophilicity of the resulting phenoxide ion.[2] Therefore, the choice of a sufficiently strong base and appropriate reaction conditions is crucial to drive the reaction to completion.

dot digraph "Williamson_Ether_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2,4-dichloro-5-fluorophenol" -> "Phenoxide_Ion" [label=" + Base"]; "Phenoxide_Ion" -> "Transition_State" [label=" + Methyl Iodide"]; "Transition_State" -> "2,4-dichloro-5-fluoroanisole" [label=" S_N2 Attack"]; "Transition_State" -> "Iodide_Ion" [label=" Leaving Group"];

"2,4-dichloro-5-fluorophenol" [fillcolor="#FBBC05"]; "Phenoxide_Ion" [fillcolor="#EA4335"]; "Methyl_Iodide" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transition_State" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "2,4-dichloro-5-fluoroanisole" [fillcolor="#FBBC05"]; "Iodide_Ion" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; } dot Figure 1: General workflow of the Williamson ether synthesis for 2,4-dichloro-5-fluorophenol.

Safety Precautions: Handling Methyl Iodide

Methyl iodide (iodomethane) is a highly toxic, volatile, and carcinogenic compound that requires strict safety protocols.[3][4] All manipulations must be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

-

Gloves: Use double-gloving with nitrile or neoprene gloves.[3]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant and chemical-resistant lab coat must be worn.

Handling and Dispensing:

-

Store methyl iodide in a cool, dry, and dark place, away from heat and direct sunlight.[3]

-

Use a syringe or cannula for transferring methyl iodide to minimize exposure.

-

Have a quenching solution, such as a dilute solution of sodium thiosulfate or an alcoholic solution of a secondary amine, readily available in case of spills.

Waste Disposal:

-

All contaminated materials, including gloves, syringes, and glassware, must be decontaminated with a quenching solution before disposal as hazardous waste according to institutional guidelines.

Detailed Experimental Protocols

Due to the electron-deficient nature of 2,4-dichloro-5-fluorophenol, a strong base is recommended to ensure complete deprotonation and a favorable reaction rate. Cesium carbonate (Cs₂CO₃) is an excellent choice due to its high basicity and solubility in polar aprotic solvents. An alternative is potassium carbonate (K₂CO₃), which is more cost-effective but may require longer reaction times or higher temperatures.

Protocol 1: Methylation using Cesium Carbonate in DMF

This protocol is recommended for achieving high yields and relatively fast reaction times.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2,4-dichloro-5-fluorophenol | ≥98% | Sigma-Aldrich |

| Methyl iodide | ≥99.5%, stabilized | Sigma-Aldrich |

| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Saturated aqueous sodium chloride (brine) | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Fisher Scientific |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-5-fluorophenol (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of cesium carbonate (1.5 eq.).

-

Methyl Iodide Addition: Stir the mixture at room temperature for 15 minutes to allow for phenoxide formation. Then, add methyl iodide (1.2 eq.) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-dichloro-5-fluoroanisole as a pure compound.

Protocol 2: Methylation using Potassium Carbonate in Acetone

This protocol offers a more economical alternative, though it may require longer reaction times.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2,4-dichloro-5-fluorophenol | ≥98% | Sigma-Aldrich |

| Methyl iodide | ≥99.5%, stabilized | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Sigma-Aldrich |

| Acetone, anhydrous | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated aqueous sodium chloride (brine) | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone.

-

Substrate Addition: Add 2,4-dichloro-5-fluorophenol (1.0 eq.) to the suspension.

-

Methyl Iodide Addition: Add methyl iodide (1.5 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Reaction" { label="Reaction"; style=filled; color="#E8F0FE"; "Setup" -> "Reagent_Addition" -> "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label="Work-up"; style=filled; color="#E6F4EA"; "Quenching" -> "Extraction" -> "Washing" -> "Drying_Concentration"; }

subgraph "cluster_Purification" { label="Purification"; style=filled; color="#FEF7E0"; "Column_Chromatography" -> "Characterization"; }

"Monitoring" -> "Quenching" [lhead="cluster_Workup"]; "Drying_Concentration" -> "Column_Chromatography" [lhead="cluster_Purification"]; } dot Figure 2: A generalized experimental workflow for the methylation reaction.

Product Characterization

The final product, 2,4-dichloro-5-fluoroanisole, should be characterized to confirm its identity and purity.

Expected Analytical Data:

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

-

The methoxy group protons (-OCH₃) are expected to appear as a singlet around δ 3.9-4.0 ppm.

-

The two aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-7.5 ppm), with splitting patterns influenced by fluorine-proton coupling.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The methoxy carbon is expected around δ 56-57 ppm.

-

The aromatic carbons will show signals in the range of δ 110-160 ppm, with carbon-fluorine coupling observed for the carbons in proximity to the fluorine atom.

-

-

GC-MS: The mass spectrum should show a molecular ion peak corresponding to the mass of 2,4-dichloro-5-fluoroanisole (C₇H₅Cl₂FO). The fragmentation pattern will be characteristic of the compound's structure.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous, as water can hydrolyze methyl iodide and deactivate the phenoxide. Increasing the amount of base or the reaction temperature may also improve the yield. For electron-deficient phenols, stronger bases like sodium hydride (NaH) can be used, but require extra precautions.

-

Side Reactions: While O-methylation is the predominant pathway, trace amounts of C-methylation at the ortho and para positions can occur, especially at higher temperatures.[5] Purification by column chromatography is usually sufficient to remove these isomers.

-

Incomplete Reaction with K₂CO₃: Potassium carbonate is a weaker base and has lower solubility in acetone compared to cesium carbonate in DMF. If the reaction stalls, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction.[6]

References

-

Juniper Publishers. (2023). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

- Selva, M., Tundo, P., & Perosa, A. (2002). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 41(25), 6339-6345.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- Psillakis, E., & Kalogerakis, N. (2001). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.

- Chamberland, S. (n.d.). SOP Working with Methyl Iodide.

-

Psillakis, E., & Kalogerakis, N. (2001). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. PubMed. [Link]

-

University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]

-

Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). [Link]

-

Chemistry LibreTexts. (2022). Chapter 24: Phenols. [Link]

-

Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

-

Reddit. (2020). Methylation using iodomethane. [Link]

- Farnberger, J. E., et al. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

- Google Patents. (n.d.).

-

AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]

- Google Patents. (n.d.).

-

Quora. (2016). Why do electron withdrawing substituents attached to phenols increase their acidic strength?. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

IPI Global. (2018). How To Handle Methyl Iodide Safely. [Link]

-

Scribd. (n.d.). O Methylation Reaction. [Link]

- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.

-

chemconnections.org. (n.d.). 13C NMR Spectroscopy. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Wiley Science Solutions. (n.d.). Automated Non-Targeted GC-MS Analysis by KnowItAll MS Expert. [Link]

Sources

- 1. 2,4-Dichloroaniline(554-00-7) 13C NMR [m.chemicalbook.com]

- 2. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. supportcontent.elsevier.com [supportcontent.elsevier.com]

The Strategic Role of 2,4-Dichloro-5-fluoroanisole in the Synthesis of Advanced Agrochemicals

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established principle for enhancing biological efficacy, metabolic stability, and overall performance of active ingredients.[1] 2,4-Dichloro-5-fluoroanisole, a halogenated aromatic ether, represents a pivotal, yet often under-recognized, intermediate in the synthesis of a new generation of herbicides and fungicides. Its true value lies not in its direct application, but in its role as a versatile precursor to more complex building blocks, such as 2,4-dichloro-5-fluorophenol and 2,4-dichloro-5-fluorobenzoyl chloride. The specific arrangement of chloro and fluoro substituents on the aromatic ring provides a unique electronic and steric profile, influencing the reactivity and ultimately the biological activity of the final agrochemical products.[2]

This comprehensive guide provides detailed application notes and protocols for the utilization of 2,4-Dichloro-5-fluoroanisole in agrochemical synthesis. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering not just procedural steps, but also the underlying chemical logic and strategic considerations for its effective use.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,4-Dichloro-5-fluoroanisole and its key derivatives is fundamental to its successful application in synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| 2,4-Dichloro-5-fluoroanisole | N/A | C₇H₅Cl₂FO | 195.02 | Clear, slightly yellow liquid (inferred) | ~195-205 (estimated) |

| 2-Chloro-5-fluoroanisole | 450-89-5 | C₇H₆ClFO | 160.57 | Colorless to nearly colorless transparent liquid | 195 |

| 2,4-Dichloro-5-fluorobenzoyl chloride | 86393-34-2 | C₇H₂Cl₃FO | 227.45 | Colorless or slightly yellow liquid | 143-144 (at 35 mmHg) |

Strategic Demethylation: A Gateway to Phenolic Intermediates

One of the most critical transformations of 2,4-Dichloro-5-fluoroanisole is its demethylation to 2,4-dichloro-5-fluorophenol. This conversion is paramount because the resulting phenolic hydroxyl group is a versatile handle for introducing the fluorinated aromatic moiety into a wider array of target molecules through etherification or esterification reactions. The choice of demethylating agent is crucial and depends on the scale of the reaction and the sensitivity of other functional groups. Boron tribromide (BBr₃) is a highly effective but corrosive reagent for this purpose, while pyridine hydrochloride offers a less harsh alternative suitable for larger scales.[3][4]

Workflow for Demethylation of 2,4-Dichloro-5-fluoroanisole

Caption: Workflow for the demethylation of 2,4-dichloro-5-fluoroanisole.

Protocol 1: Demethylation using Boron Tribromide

This protocol is adapted from established methods for the demethylation of aryl methyl ethers.[3][4]

Materials:

-

2,4-Dichloro-5-fluoroanisole

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere, extraction, and purification.

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,4-Dichloro-5-fluoroanisole (1 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-